molecular formula C10H21ClN2O2 B1520917 (R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride CAS No. 916214-31-8

(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Cat. No. B1520917
CAS RN: 916214-31-8
M. Wt: 236.74 g/mol
InChI Key: QKIJZDUDCUIGGM-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. It also includes understanding how these properties influence the compound’s behavior and reactivity .

Scientific Research Applications

Pharmaceutical Synthesis

®-1-Boc-3-Aminomethylpyrrolidine hydrochloride is a chiral compound used in the synthesis of various pharmaceuticals. Its structure is pivotal in constructing complex molecules due to its chirality, which can significantly affect the efficacy and safety of pharmaceuticals. For instance, it can be used to synthesize quinoline derivatives, which have a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties .

Analytical Chemistry

®-1-Boc-3-Aminomethylpyrrolidine hydrochloride can be used in the development of chiral analytical methods, such as high-performance liquid chromatography (HPLC). It can serve as a chiral resolving agent, helping in the separation of enantiomers, which is a critical step in the quality control of pharmaceuticals .

Drug Discovery

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effects in the body. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJZDUDCUIGGM-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662490
Record name tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

CAS RN

916214-31-8
Record name 1-Pyrrolidinecarboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916214-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
Reactant of Route 3
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
Reactant of Route 4
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride
Reactant of Route 6
(R)-1-Boc-3-Aminomethylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.